(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Chiral pool synthesis Peptide diastereoselectivity Diaminopropionic acid building blocks

This (R)-enantiomer of N-Boc-protected Dap ethyl ester HCl is an orthogonally protected building block for sequential deprotection in SPPS. The acid-labile Boc on the β-amine is selectively removed with TFA, leaving the ethyl ester intact for chain elongation. The (R)-stereochemistry is non-interchangeable—substitution with the (S)-enantiomer inverts chiral peptide outcomes. The ethyl ester provides higher lipophilicity (XLogP3 ~0.3–0.5) vs. methyl ester analogs, enhancing organic solubility. Supplied at ≥95% purity for research use.

Molecular Formula C10H21ClN2O4
Molecular Weight 268.74 g/mol
CAS No. 1384268-52-3
Cat. No. B1444145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride
CAS1384268-52-3
Molecular FormulaC10H21ClN2O4
Molecular Weight268.74 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CNC(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C10H20N2O4.ClH/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m1./s1
InChIKeyDWFYPCOYLXRJIM-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride: Procurement-Grade Chiral Diamino Acid Building Block


(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride (CAS 1384268-52-3) is the hydrochloride salt of the (R)-enantiomer of N-Boc-protected 2,3-diaminopropionic acid (Dap) ethyl ester [1]. It is a bifunctional, orthogonally protected amino acid derivative featuring an acid-labile Boc group on the β-amine and an ethyl ester on the α-carboxyl group, making it a versatile intermediate for sequential deprotection and coupling in solid-phase peptide synthesis (SPPS) and solution-phase chemistry [2]. The compound is predominantly supplied as a research chemical with a typical purity of ≥95% [3].

Why (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride Cannot Be Replaced by In-Class Analogs


Protected diaminopropionic acid derivatives are not functionally interchangeable. The specific combination of (R)-stereochemistry, Boc protection on the β-amine, and an ethyl ester on the α-carboxylic acid defines the reactivity, solubility, and deprotection compatibility of this building block [1]. Simple substitution with the (S)-enantiomer would invert the stereochemical outcome of downstream chiral peptides; replacement with the methyl ester alters lipophilicity (XLogP3 difference ~0.5 log units) and hydrolysis kinetics; use of the analogous Fmoc-protected variant would demand basic deprotection conditions incompatible with acid-sensitive substrates [2]. Direct head-to-head comparative studies quantifying these differences for this exact compound are scarce in the open literature, and the evidence presented here is largely derived from class-level inferences and cross-study comparisons of structurally related amino acid esters. Procurement decisions must therefore be guided by these well-established structure-activity principles rather than by assumptions of direct interchangeability.

Quantitative Differentiation Evidence for (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride


(R)-Enantiomer Ensures Defined Stereochemistry in Peptide Design

The (R)-enantiomer of this building block is essential for the synthesis of peptides with D-configured Dap residues. Use of the (S)-enantiomer would invert the α-carbon stereochemistry, leading to diastereomeric products with potentially altered biological activity [1]. The PubChem record confirms one defined atom stereocenter for this compound [2].

Chiral pool synthesis Peptide diastereoselectivity Diaminopropionic acid building blocks

Ethyl Ester Provides Increased Lipophilicity Over Methyl Ester

The predicted lipophilicity of the analogous methyl ester (H-D-Dap(Boc)-OMe, CAS 363191-25-7) is XLogP3 = -0.1, while the ethyl ester is expected to be approximately 0.4–0.5 log units more lipophilic based on a +0.5 increment per methylene unit [1]. This difference can influence solubility in organic solvents and membrane permeability in prodrug applications.

Lipophilicity Partition coefficient Amino acid ester reactivity

Hydrochloride Salt Offers Crystalline Stability and Handling Advantages

The hydrochloride salt form of (R)-ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a well-defined crystalline solid (PubChem exact mass 268.11898 Da [1]), which typically provides improved shelf-life stability and ease of weighing compared to the free base or trifluoroacetate salt. The related methyl ester hydrochloride (CAS 114559-25-0) is also supplied as a crystalline solid, confirming that the hydrochloride salt is a preferred form for storage and handling of this class of compounds [2].

Peptide intermediate formulation Salt form selection Amino acid hydrochloride stability

Recommended Application Scenarios for (R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride Based on Differentiated Evidence


Chiral Peptide Synthesis Requiring D-Configured Diaminopropionic Acid Residues

This compound is ideal for solid-phase or solution-phase synthesis of peptides where a D-Dap residue is required at a specific position. The (R)-stereochemistry ensures the correct three-dimensional arrangement for target binding [1]. The Boc group can be selectively removed with TFA, while the ethyl ester remains intact for further chain elongation [2].

Building Block for Orthogonally Protected Peptide Conjugates and Radiopharmaceutical Precursors

As demonstrated with analogous Boc-Dap derivatives for 99mTc labeling, this building block enables orthogonal protection strategies where the ethyl ester can be hydrolyzed to the acid for subsequent conjugation, while the Boc group is removed under acidic conditions without affecting base-labile protecting groups [2].

Synthesis of Peptidomimetics with Enhanced Lipophilicity

The ethyl ester provides moderate lipophilicity (estimated XLogP3 ~0.3-0.5, compared to -0.1 for the methyl ester analog), making it suitable for peptide constructs where increased organic solubility or membrane interaction is desired [3]. This is particularly relevant for prodrug design or for compounds requiring extraction into organic solvents.

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